3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

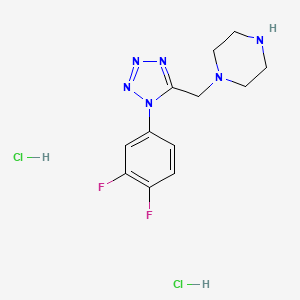

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine, also known as 3F-PM, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that was first synthesized in 2014 and has gained popularity among recreational drug users due to its stimulating and euphoric effects. However, 3F-PM is also of interest to the scientific community due to its potential use in research and medicine.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of novel methodologies for synthesizing pyridine derivatives, including those related to 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine. A significant approach involves stepwise and regioselective installation of functional groups on pyridines, creating compounds substituted with multiple elements. This process includes novel methods for dehalocyanation and microwave-assisted acidic hydrolysis, offering a pathway to diversely substituted pyridine structures with potential applications in pharmaceuticals and agrochemicals (Kieseritzky & Lindström, 2010).

Modular Synthesis Techniques

In the realm of synthetic organic chemistry, one-pot reactions have been utilized for the modular synthesis of polysubstituted and fused pyridines. These methods allow for the efficient and regioselective construction of complex pyridine derivatives from simple starting materials, without the need for transition-metal catalysts. Such synthetic strategies could be applicable to the synthesis of compounds structurally related to 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine, expanding the toolbox for creating functionalized pyridines for various scientific applications (Song et al., 2016).

Application in Fluorination Techniques

Innovations in fluorination chemistry have led to safer and more efficient methods for introducing fluorine atoms into heterocyclic compounds, including pyridines. These advancements are crucial for the development of fluorinated derivatives of medicinally important compounds. Techniques such as site-selective fluorination adjacent to nitrogen in pyridines have been explored, highlighting the importance of developing mild fluorination methods that can be applied to a wide range of compounds, potentially including those similar to 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine (Fier & Hartwig, 2013).

Advanced Material Applications

Research has also explored the binding properties of pyridine derivatives to metal ions, which is relevant in the context of developing new materials and sensors. Studies have focused on understanding how these compounds interact with various metal ions, providing insights that could guide the design of new sensors and materials with specific chemical and physical properties. Such investigations are pertinent to derivatives of 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine, which may exhibit unique reactivities or binding capabilities useful in material science (Knobloch, Linert, & Sigel, 2005).

Future Directions

While specific future directions for 3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine are not mentioned in the search results, fluoropyridines and their derivatives are of significant interest in the fields of pharmaceuticals and agrochemicals . The development of new and efficient methods for the preparation of fluoroorganic compounds has gained increased attention in recent years .

properties

IUPAC Name |

(5-fluoropyridin-3-yl)-(3-methylidenepiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-9-3-2-4-15(8-9)12(16)10-5-11(13)7-14-6-10/h5-7H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVIUQAFRDJWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(3-methylidenepiperidine-1-carbonyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(Propan-2-yl)phenyl]methyl}-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2634026.png)

![1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2634027.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine](/img/structure/B2634028.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide](/img/structure/B2634031.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2634034.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2634041.png)

![4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2634042.png)

![5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2634045.png)